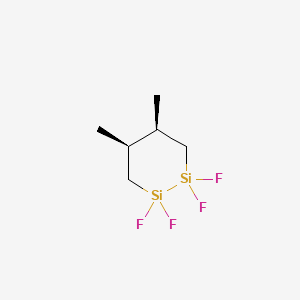
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is a unique organosilicon compound characterized by the presence of two silicon atoms and four fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane typically involves the reaction of appropriate silicon-containing precursors with fluorinating agents under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base, followed by the addition of a fluorinating agent such as triphosgene . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its incorporation into polymer matrices can improve their thermal and chemical resistance.
Mécanisme D'action
The mechanism by which (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another organosilicon compound with similar stereochemistry but different functional groups.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with similar stereochemistry but different chemical properties.
Uniqueness
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is unique due to its combination of silicon and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
78844-46-9 |
|---|---|
Formule moléculaire |
C6H12F4Si2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(4R,5S)-1,1,2,2-tetrafluoro-4,5-dimethyldisilinane |
InChI |
InChI=1S/C6H12F4Si2/c1-5-3-11(7,8)12(9,10)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
JSNLRBRRBMWYHV-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1C[Si]([Si](C[C@@H]1C)(F)F)(F)F |
SMILES canonique |
CC1C[Si]([Si](CC1C)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



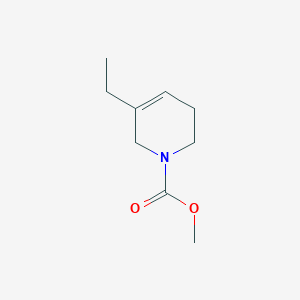
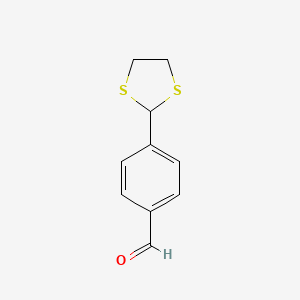
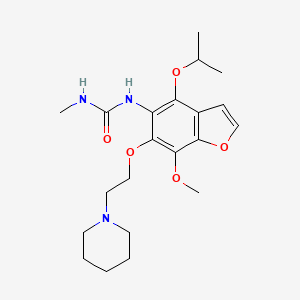
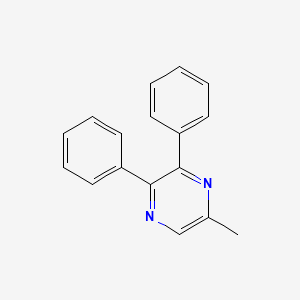
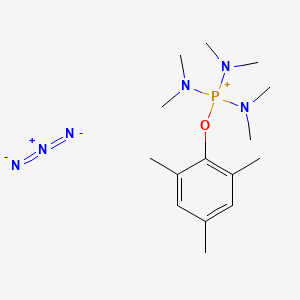
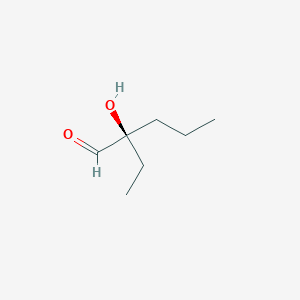
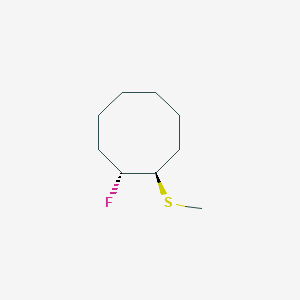
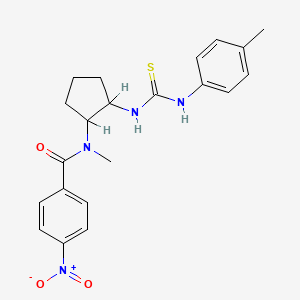
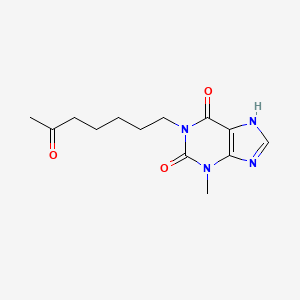

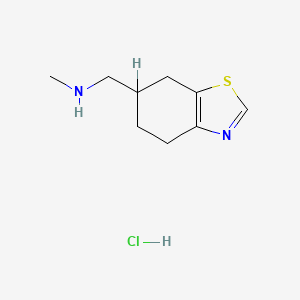
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
